molecular formula C15H13F3N2O B11950494 N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea

N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea

Katalognummer: B11950494
Molekulargewicht: 294.27 g/mol
InChI-Schlüssel: WZBDFFDQXOQUPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of benzylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Benzylamine and 3-(trifluoromethyl)phenyl isocyanate.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually conducted at room temperature.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to the modulation of biological pathways, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-N’-[3-(trifluoromethyl)phenyl]thiourea: Similar structure but with a thiourea moiety instead of urea.

    N-benzyl-N’-[3-(trifluoromethyl)phenyl]carbamate: Contains a carbamate group instead of urea.

    N-benzyl-N’-[3-(trifluoromethyl)phenyl]amide: Features an amide group in place of urea.

Uniqueness

N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of a trifluoromethyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C15H13F3N2O

Molekulargewicht

294.27 g/mol

IUPAC-Name

1-benzyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O/c16-15(17,18)12-7-4-8-13(9-12)20-14(21)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,19,20,21)

InChI-Schlüssel

WZBDFFDQXOQUPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.